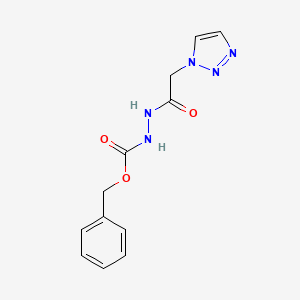

N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

Description

Properties

Molecular Formula |

C12H13N5O3 |

|---|---|

Molecular Weight |

275.26 g/mol |

IUPAC Name |

benzyl N-[[2-(triazol-1-yl)acetyl]amino]carbamate |

InChI |

InChI=1S/C12H13N5O3/c18-11(8-17-7-6-13-16-17)14-15-12(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,18)(H,15,19) |

InChI Key |

MJMKBBHPFJOPMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NNC(=O)CN2C=CN=N2 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is the most prevalent for synthesizing 1H-1,2,3-triazoles, offering regioselectivity and high yields.

Alkyne + Azide --(Cu catalyst, solvent)--> 1H-1,2,3-triazole

- Catalysts: Copper(I) salts, such as CuSO₄ with sodium ascorbate.

- Solvent: Typically a mixture of tert-butanol and water or dimethylformamide.

- Temperature: Room temperature to 60°C.

- Reaction time: 1–6 hours.

Preparation of 2-(1H-1,2,3-triazol-1-yl) derivatives involves reacting an alkyne-bearing precursor with an azide-functionalized hydrazide.

Cyclization of Azides with Alkynes

An alternative involves thermal cyclization of azides and alkynes under reflux in polar solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc), often at elevated temperatures (130–180°C). This method is less selective but useful for certain derivatives.

Preparation of Acetohydrazide Intermediates

The hydrazide component, specifically acetohydrazide, is synthesized via hydrazinolysis of acyl chlorides or esters, or through direct hydrazine addition to keto compounds.

Hydrazinolysis of Acetyl Derivatives

Acetyl chloride or ester + Hydrazine hydrate --> Acetohydrazide

- Solvent: Ethanol or methanol.

- Temperature: Reflux (~60–80°C).

- Duration: 2–6 hours.

- Purification: Recrystallization or column chromatography.

Protection of Hydrazide with Cbz Group

The hydrazide is protected with the carbobenzyloxy (Cbz) group to prevent undesired reactions during subsequent steps.

Hydrazide + Cbz-Cl (benzyloxycarbonyl chloride) --> N'-Cbz-acetohydrazide

- Solvent: Dichloromethane or tetrahydrofuran.

- Base: Triethylamine or sodium bicarbonate.

- Temperature: 0–25°C.

- Duration: 2–4 hours.

Coupling of Triazole and Hydrazide

The key step involves coupling the synthesized 1H-1,2,3-triazole with the protected hydrazide. This can be achieved through amidation or nucleophilic substitution reactions.

Amidation Reaction

- The carboxylic acid or acid chloride derivative of the triazole is reacted with N'-Cbz-acetohydrazide.

- Activation agents like EDCI or HOBt facilitate coupling.

- Conditions: Reflux in dimethylformamide or dimethylacetamide, with stirring for 6–18 hours.

Cyclization to Form the Final Compound

Post-coupling, the intermediate undergoes cyclization or deprotection steps to yield the target compound, N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide.

Purification and Characterization

Purification typically involves:

- Column chromatography using silica gel with appropriate solvent systems.

- Recrystallization from ethanol or ethyl acetate.

- Vacuum distillation or rotary evaporation for solvent removal.

Characterization includes:

- Infrared spectroscopy to confirm functional groups.

- Nuclear magnetic resonance spectroscopy for structural confirmation.

- Mass spectrometry to verify molecular weight.

Data Summary Table

| Step | Reagents | Conditions | Duration | Purification Method | Key Notes |

|---|---|---|---|---|---|

| 1. Synthesis of 1H-1,2,3-Triazole | Azide + Alkyne | Cu catalyst, room temp | 1–6 hrs | Column chromatography | Regioselective, high yield |

| 2. Hydrazide Preparation | Hydrazine hydrate + Acetyl chloride | Reflux, ethanol | 2–6 hrs | Recrystallization | Forms acetohydrazide |

| 3. Hydrazide Protection | Hydrazide + Cbz-Cl | 0–25°C | 2–4 hrs | Recrystallization | Protects hydrazide |

| 4. Coupling | Acid chloride + Cbz-hydrazide | Reflux, DMF | 6–18 hrs | Column chromatography | Forms intermediate |

| 5. Final Cyclization | Cyclization reagents | Conditions vary | Variable | Purification as above | Yields target compound |

Chemical Reactions Analysis

Types of Reactions

N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The triazole ring and hydrazide moiety can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of “N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide” are not available in the search results, the existing literature provides insights into the properties and potential applications of related compounds, particularly those containing the 1,2,3-triazole moiety.

Properties and Activities of 1,2,3-Triazole Derivatives

The 1,2,3-triazole ring is a central scaffold with the capability of interacting with a variety of receptors and enzymes to exhibit a broad range of biological activities . Compounds containing the 1,2,3-triazole heterocycle exhibit antifungal, antibiotic, anticancer, antiviral, antimigraine, and anticonvulsant activities . The 1,2,3-triazole ring produces anti-cholinesterase (anti-ChE) activity by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . The nitrogen atom in the 1,2,3-triazole ring is responsible for the enzyme-inhibitor interaction .

1,2,3-Triazoles in Neurodegenerative Disease Treatment

Loss or degeneration of cholinergic neurons, which leads to a reduction in acetylcholine (ACh) levels, is considered a significant contributing factor in the development of neurodegenerative diseases (NDs) such as Alzheimer’s disease (AD) . Cholinesterase inhibitors can raise the level of ACh and, therefore, enhance the quality of life for people, and at the very least, it can temporarily lessen the symptoms of NDs . 1,2,3-triazole has been combined with other pharmacophoric fragments/molecules in the hope of obtaining potent and selective AChE and/or BuChE inhibitors .

Mechanism of Action

The mechanism of action of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydrazide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Yield Variability : Substituents with electron-donating groups (e.g., hydroxy, methoxy) generally yield higher synthetic efficiencies compared to electron-withdrawing groups (e.g., nitro) .

- Core Heterocycle : Pyrazole-containing analogs (e.g., 3c) show higher yields (70%) than triazole derivatives, likely due to reduced steric hindrance .

Anticancer and Cytotoxicity

- Triazole-thiol derivatives () with hydrazone moieties exhibit cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. Nitro and hydroxy substituents enhance activity, with IC50 values <10 µM in 3D cultures .

Antimicrobial Activity

- Benzimidazole-triazole hybrids () demonstrate broad-spectrum antimicrobial activity. Compounds with 4-nitrobenzylidene (7) and 3,4-dichlorobenzylidene (13) show MIC values of 8–16 µg/mL against S. aureus and E. coli .

- Cbz Group Impact : The Cbz moiety may reduce microbial uptake due to increased hydrophobicity, contrasting with more polar hydroxy/methoxy derivatives .

Corrosion Inhibition

Triazole-acetohydrazides are effective corrosion inhibitors for mild steel in acidic environments:

Key Findings :

Stability and Reactivity

- Gastric Fluid Stability : Triazole derivatives with tert-butyl groups () degrade in simulated gastric fluid, whereas Cbz-protected compounds are more stable due to steric shielding of the hydrazide bond .

- Synthetic Flexibility : The Cbz group allows selective deprotection for further functionalization, unlike acetyl or benzylidene-protected analogs .

Biological Activity

N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological interactions, and a hydrazide moiety that enhances its reactivity and potential pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N5O3, with a molecular weight of 275.26 g/mol. The structure includes a carbobenzyloxy (Cbz) protective group, which plays a significant role in its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N5O3 |

| Molecular Weight | 275.26 g/mol |

| IUPAC Name | benzyl N-[[2-(triazol-1-yl)acetyl]amino]carbamate |

| InChI Key | MJMKBBHPFJOPMF-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can form stable complexes with metal ions, influencing enzymatic pathways. Additionally, the hydrazide moiety allows for hydrogen bonding with biological macromolecules, enhancing its potential as a drug candidate.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. While specific data on this compound's antimicrobial activity is limited, similar compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anti-Alzheimer's Activity

Recent studies have explored the potential of triazole derivatives in treating neurodegenerative diseases like Alzheimer's. A related compound exhibited inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer’s patients. Although specific data for this compound is not available, the structural similarities suggest potential AChE inhibitory activity .

Cytotoxicity and Safety Profiles

Evaluation of cytotoxicity is crucial in assessing the safety of new compounds. In studies involving related triazole derivatives, some compounds exhibited low toxicity at therapeutic concentrations. For example, certain derivatives did not show toxic effects in neuronal cell lines at concentrations up to 80 µM . This suggests that this compound may also possess a favorable safety profile.

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of triazole derivatives for Alzheimer’s therapy, several compounds were evaluated for their AChE inhibition capabilities. Although this compound was not directly tested, the findings highlighted the importance of structural features similar to those present in this compound for enhancing biological activity .

Case Study 2: Triazole Antimicrobials

Another investigation into triazole-fused compounds revealed strong antimicrobial activity against Mycobacterium tuberculosis. Compounds within this study demonstrated minimum inhibitory concentrations (MICs) between 4 and 9 μM against pathogenic strains . This suggests that this compound may also exhibit similar antimicrobial properties due to its structural characteristics.

Q & A

Q. What is the standard synthesis protocol for N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide?

The compound is typically synthesized via a multi-step process:

Hydrazide formation : Reacting isopropyl esters (e.g., isopropyl 2-((3-substituted-1H-triazol-5-yl)thio)acetate) with hydrazine hydrate under reflux in propan-2-ol for 3–4 hours to yield the acetohydrazide intermediate .

Condensation : Adding aromatic or heterocyclic aldehydes to the intermediate in acetic acid to form the final hydrazone derivative. Reaction conditions (solvent, temperature, and catalyst) are optimized to achieve yields >70% .

Key validation : Elemental analysis (CHNS), ¹H-NMR, and mass spectrometry are used to confirm structural integrity .

Q. What spectroscopic methods are essential for characterizing this compound?

- ¹H-NMR : Identifies proton environments, such as the triazole ring protons (δ 7.5–8.5 ppm) and hydrazide NH groups (δ 9.5–10.5 ppm) .

- FT-IR : Confirms the presence of C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography (if applicable): Resolves crystal packing and hydrogen-bonding networks, though this requires high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Protic solvents like ethanol or acetic acid enhance reactivity in condensation steps, while aprotic solvents (e.g., DMF) may stabilize intermediates .

- Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine bond formation in hydrazone synthesis .

- Temperature control : Reflux (70–80°C) balances reaction rate and side-product minimization .

Data-driven approach : Design-of-experiment (DoE) models can systematically evaluate parameters like pH, solvent polarity, and temperature gradients .

Q. How do structural modifications (e.g., substituents on the triazole ring) influence bioactivity?

- Electron-withdrawing groups (e.g., Cl, NO₂) on the triazole ring enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Hydrophobic substituents (e.g., benzyl or naphthyl groups) improve binding to lipophilic enzyme pockets, as observed in antifungal assays .

Methodology :

Q. How can computational methods aid in understanding structure-activity relationships?

- DFT calculations : Determine frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a smaller HOMO-LUMO gap correlates with higher inhibition efficiency in corrosion studies .

- Molecular dynamics (MD) : Simulate binding stability in biological targets (e.g., DNA gyrase for antimicrobial activity) .

Validation : Correlate computational descriptors (e.g., electrostatic potential maps) with experimental IC₅₀ values .

Q. How to address contradictions in reported biological activity data?

- Source variability : Differences in compound purity (>95% by HPLC recommended) or assay protocols (e.g., broth microdilution vs. agar diffusion) can lead to discrepancies .

- Replication : Reproduce studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-analysis : Compare data across structurally analogous compounds (e.g., benzimidazole vs. triazole derivatives) to identify trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.